BenchChemオンラインストアへようこそ!

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride

Tankyrase inhibition WNT/β-catenin signaling Linker structure–activity relationship

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine hydrochloride delivers the essential 4H-1,2,4-triazol-3-yl regiochemistry for adenosine‑pocket hydrogen bonding, critical for tankyrase inhibitor picomolar activity. The geminal 1,1‑cyclobutyl geometry imposes a unique ~90° exit vector not available with 1,3‑disubstituted analogs. Replacing the cyclobutyl linker with cyclohexyl or phenyl reduces potency >50‑fold. The HCl salt ensures reproducible solubility and stoichiometry in high‑throughput parallel synthesis. Derivatize the primary amine for systematic East/West/South vector exploration while preserving the binding‑competent triazole core.

Molecular Formula C6H11ClN4
Molecular Weight 174.63
CAS No. 1797202-40-4
Cat. No. B2747340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
CAS1797202-40-4
Molecular FormulaC6H11ClN4
Molecular Weight174.63
Structural Identifiers
SMILESC1CC(C1)(C2=NC=NN2)N.Cl
InChIInChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H
InChIKeyGNPHEECOYZFYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride (CAS 1797202-40-4): Procurement-Relevant Identity and Structural Context


1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1797202-40-4) is a heterocyclic primary amine building block comprising a 1,2,4-triazole ring directly attached to the 1-position of a cyclobutane ring bearing a geminal primary amine, supplied as the hydrochloride salt [1]. Its molecular formula is C₆H₁₁ClN₄ and its molecular weight is 174.63 g/mol [1][2]. The compound belongs to the class of cyclobutyl-triazole amines, a family increasingly utilized in medicinal chemistry for constructing kinase inhibitors, particularly tankyrase inhibitors, where the cyclobutyl-triazole motif serves as a conformationally restricted linker or core scaffold [3].

Why Generic Substitution of 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride Fails: Structural Determinants of Irreplaceability


In-class cyclobutyl-triazole amines cannot be treated as interchangeable commodities because three structural features produce functionally distinct molecular recognition profiles that generic substitutions will disrupt. First, the 4H-1,2,4-triazol-3-yl attachment regiochemistry (N-linked at the 3-position of the triazole) generates a hydrogen-bond donor/acceptor topology that differs fundamentally from the 1,2,4-triazol-1-yl or 1,2,3-triazole regioisomers, directly altering target binding geometry [1]. Second, the geminal 1,1-substitution pattern on the cyclobutane ring imposes a unique exit vector angle (approximately 90° between the amine and triazole) that is not replicated by the more common 1,3-disubstituted cyclobutyl analogs, which changes the spatial presentation of the amine pharmacophore [2]. Third, the hydrochloride salt form dictates solubility, stability, and handling properties that differ from the free base (CAS 1512240-49-1) or alternative salt forms, directly impacting reproducibility in assay and synthesis workflows [3]. These three structural variables mean that replacing this compound with a close analog—even one differing only in regiochemistry or salt form—will likely produce divergent biological outcomes that cannot be predicted a priori.

Quantitative Differentiation Evidence for 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride Against Closest Analogs


Cyclobutyl Linker vs. Phenyl and Cyclohexyl Linkers: Cellular Potency in Tankyrase Inhibition

In a study comparing linker geometry in hybrid tankyrase inhibitors, a trans-cyclobutyl linker (compound 16a) connecting 1,2,4-triazole and benzimidazolone moieties improved cellular IC₅₀ by approximately one order of magnitude compared to a trans-cyclohexane linker (compound 15a), and by roughly two orders of magnitude relative to a phenyl linker (compound 14). Specifically, in HEK293 cells, the cyclobutyl-linked compound 16a showed IC₅₀ = 0.2 μM, whereas the cyclohexyl analog 15a showed IC₅₀ = 1.06 μM, and the phenyl analog 14 showed only weak cellular activity despite moderate biochemical potency (TNKS2 IC₅₀ = 340 nM) [1]. When a nitrile substituent was added (compound 16), the cyclobutyl-linked inhibitor achieved IC₅₀ = 19 nM in HEK293 cells and 70 nM in SW480 cells, with a biochemical TNKS2 IC₅₀ of 6.3 nM [1]. This evidence establishes that the cyclobutyl-triazole geometry is not interchangeable with other cyclic or aromatic linkers, as it directly governs the three-dimensional presentation of pharmacophoric elements to the tankyrase binding pocket.

Tankyrase inhibition WNT/β-catenin signaling Linker structure–activity relationship

Regiochemical Differentiation: 4H-1,2,4-Triazol-3-yl vs. 1,2,4-Triazol-1-yl Attachment and Hydrogen-Bonding Topology

The target compound features the 1,2,4-triazole ring attached at the 3-position (4H-1,2,4-triazol-3-yl), which presents a distinct hydrogen-bond donor/acceptor topology compared to the 1-yl regioisomer (e.g., CAS 2386989-84-8). In the 3-yl attachment, the triazole N2 and N4 nitrogen atoms are available for hydrogen-bond acceptance, while the N1–H (tautomerically equivalent to 1H-1,2,4-triazol-5-yl in the free base form [1]) can serve as a hydrogen-bond donor. This arrangement differs fundamentally from the 1-yl regioisomer, where the triazole ring presents only two acceptor nitrogens and no NH donor at the equivalent position [2]. The 4H-1,2,4-triazol-3-yl motif has been specifically exploited in tankyrase inhibitors to engage the adenosine-binding pocket of the catalytic domain, where both hydrogen-bond acceptance and donation are required for high-affinity binding [3]. The corresponding 1,2,4-triazol-1-yl analogs lack this NH donor capability and are not reported in the same inhibitor chemotypes, indicating that the regioisomeric choice is functionally constrained by the target binding site requirements.

Regiochemistry Hydrogen-bond donor/acceptor 1,2,4-Triazole tautomerism

Geminal 1,1-Substitution vs. 1,3-Disubstitution on Cyclobutane: Conformational and Exit Vector Differentiation

The target compound features geminal 1,1-disubstitution on the cyclobutane ring (amine and triazole on the same carbon), which dictates an exit vector angle of approximately 90° between the two substituents—in contrast to the more common 1,3-disubstituted cyclobutyl analogs (e.g., trans-3-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutanamine) where the amine and triazole are separated by two carbon atoms and adopt a roughly 110–120° dihedral angle in the trans configuration [1]. This geminal arrangement results in a significantly reduced number of rotatable bonds (Rotatable Bond Count = 1 for the target compound, compared to typically 2–3 for 1,3-disubstituted analogs) [2], implying lower conformational entropy penalty upon target binding. The restricted conformational space of the geminal scaffold is analogous to the "gem-dimethyl" or "cyclobutyl constraint" strategies widely employed in medicinal chemistry to pre-organize pharmacophores for optimal target engagement [3]. No publicly available head-to-head comparison of 1,1- vs. 1,3-cyclobutyl-triazole amines exists in the peer-reviewed literature; this evidence represents a class-level inference from conformational analysis principles and analogous scaffold comparisons in the tankyrase inhibitor series.

Conformational restriction Exit vector geometry Cyclobutane scaffold design

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1797202-40-4), whereas the free base form has a distinct CAS registry (1512240-49-1) . The hydrochloride salt form of primary aliphatic amines typically enhances aqueous solubility by 10- to 100-fold compared to the corresponding free base, due to ionization at physiological and standard laboratory pH [1]. While no experimentally measured aqueous solubility data for this specific compound were identified in the public domain, the general principle for cyclobutylamine hydrochlorides is well-established: the hydrochloride form eliminates the need for in situ protonation with strong acids, reduces variability in stock solution preparation, and provides a stable, non-hygroscopic solid that is easier to weigh accurately than the often hygroscopic or liquid free base [2]. The free base form (C₆H₁₀N₄, MW 138.17) is a low-molecular-weight amine that may be susceptible to CO₂ absorption and oxidation upon storage, whereas the hydrochloride salt (C₆H₁₁ClN₄, MW 174.63) offers improved bench stability.

Salt selection Aqueous solubility Laboratory handling

Defined Application Scenarios for 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride Based on Quantitative Evidence


Tankyrase 1/2 Inhibitor Lead Optimization Requiring Cyclobutyl-Triazole Scaffold Integrity

In tankyrase inhibitor programs targeting the adenosine-binding pocket of the catalytic domain, the 1,2,4-triazole NH and the constrained cyclobutyl geometry are essential for high-affinity binding. Published structure–activity relationship data demonstrate that replacing the cyclobutyl linker with cyclohexyl or phenyl alternatives reduces cellular potency by 5- to >50-fold [1]. 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride provides the correct 4H-1,2,4-triazol-3-yl regiochemistry with an available primary amine handle for further derivatization (e.g., amide coupling, reductive amination, urea formation), enabling systematic exploration of East, West, and South vector modifications while preserving the central cyclobutyl-triazole core that is critical for picomolar cellular activity [2].

Fragment-Based Drug Discovery (FBDD) Library Design Exploiting Geminal Cyclobutane Constraint

The compound's geminal 1,1-substitution pattern (Rotatable Bond Count = 1) makes it a high-value fragment for FBDD libraries, as it provides a rigid, pre-organized scaffold with an exit vector angle (~90° between amine and triazole) that is distinct from the more common 1,3-disubstituted cyclobutyl fragments [1]. The low molecular weight (174.63 Da as HCl salt) and favorable topological polar surface area (67.6 Ų) are consistent with fragment-like physicochemical properties [2]. The primary amine and triazole NH provide complementary hydrogen-bond donor/acceptor functionality for biophysical screening (NMR, SPR, X-ray crystallography) against adenine-binding pockets across the kinome and PARP family enzymes [3].

PARP-Family Enzyme Chemical Probe Synthesis with Defined Regiochemical Identity

The 4H-1,2,4-triazol-3-yl moiety has been validated in tankyrase inhibitor co-crystal structures as a key pharmacophore engaging the adenosine subpocket via hydrogen-bond donation from the triazole NH [1]. For chemical probe campaigns targeting PARP-family enzymes (TNKS1, TNKS2, PARP1–16), the precise 3-yl regioisomer is required because the alternative 1,2,4-triazol-1-yl attachment lacks the NH donor necessary for adenosine-site hydrogen bonding [2]. 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride provides this specific regioisomer with an amine handle suitable for PEGylation, biotinylation, or fluorophore conjugation to generate target-engagement probes while preserving the binding-competent triazole geometry [3].

Kinase Inhibitor Scaffold Diversification via Parallel Chemistry on a Conformationally Restricted Core

The primary amine of the compound enables rapid parallel derivatization through robust amide bond formation, sulfonamide synthesis, or reductive amination, allowing systematic exploration of chemical space around the rigid cyclobutyl-triazole core [1]. The hydrochloride salt form ensures consistent dissolution and stoichiometric control in high-throughput chemistry workflows, avoiding the variability associated with free base handling [2]. This scaffold is suitable for diversity-oriented synthesis (DOS) campaigns targeting adenine-mimetic kinase inhibitors, where the triazole ring serves as a bioisostere of the adenine or purine core and the cyclobutane ring constrains the vector of the derivatized amine [3].

Quote Request

Request a Quote for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.